1-Benzyl-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine
Description
1-Benzyl-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a nitrophenyl group, which is further substituted with a pyridinyl-oxadiazolyl moiety
Properties
IUPAC Name |
3-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-5-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c31-30(32)22-16-20(23-26-24(33-27-23)19-8-10-25-11-9-19)6-7-21(22)29-14-12-28(13-15-29)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZCLWAOXPUKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C4=NOC(=N4)C5=CC=NC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate acylhydrazide with a nitrile under acidic or basic conditions.
Nitration of the phenyl ring: The phenyl ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling of the pyridinyl-oxadiazolyl moiety with the nitrophenyl group: This step can be performed using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide.
Final coupling: The benzyl group can be introduced via a nucleophilic substitution reaction, and the final product can be purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite, or lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of nitroso, hydroxylamine, or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-Benzyl-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting central nervous system disorders, cancer, or infectious diseases.
Biological Studies: It can be used as a probe to study the function of specific proteins or pathways in cells.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine depends on its specific application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Biological Studies: It may bind to specific proteins or nucleic acids, altering their function and providing insights into their biological roles.
Materials Science: It may form specific interactions with other molecules or materials, leading to the formation of novel structures with desired properties.
Comparison with Similar Compounds
1-Benzyl-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine can be compared with other similar compounds such as:
1-Benzyl-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperidine: This compound has a piperidine ring instead of a piperazine ring, which may affect its biological activity and chemical reactivity.
1-Benzyl-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}morpholine: This compound has a morpholine ring instead of a piperazine ring, which may also affect its properties.
1-Benzyl-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}tetrahydroisoquinoline: This compound has a tetrahydroisoquinoline ring instead of a piperazine ring, which may lead to different interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
